5-Aminohept-6-ynoic acid

GABA transaminase inhibition γ-amino acid chain length Structure-activity relationship

5-Aminohept-6-ynoic acid (CAS 60625-87-8) is a γ-amino acid derivative featuring a seven-carbon backbone with a primary amino group at position 5 and a terminal alkyne at position 6. With a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol, this compound occupies a distinct niche between short-chain GABA analogs such as γ-acetylenic GABA (4-aminohex-5-ynoic acid) and α-amino acid-based alkyne building blocks such as 2-aminohept-6-ynoic acid.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 60625-87-8
Cat. No. B14615994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminohept-6-ynoic acid
CAS60625-87-8
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC#CC(CCCC(=O)O)N
InChIInChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10)
InChIKeyCLSRVPDEBYXVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminohept-6-ynoic Acid (CAS 60625-87-8) — Structural Positioning Among Alkyne-Functionalized GABA and Amino Acid Analogs


5-Aminohept-6-ynoic acid (CAS 60625-87-8) is a γ-amino acid derivative featuring a seven-carbon backbone with a primary amino group at position 5 and a terminal alkyne at position 6 . With a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol, this compound occupies a distinct niche between short-chain GABA analogs such as γ-acetylenic GABA (4-aminohex-5-ynoic acid) and α-amino acid-based alkyne building blocks such as 2-aminohept-6-ynoic acid [1]. The γ-amino acid architecture differentiates it from classical α-amino acids, while the terminal alkyne imparts bioorthogonal reactivity via CuAAC click chemistry . This combination of chemical and structural features renders the compound a candidate for applications where both GABAergic recognition and click chemistry functionalization are required.

Why 5-Aminohept-6-ynoic Acid Cannot Be Substituted by Generic GABA Analogs or Alpha-Amino Alkyne Building Blocks


The functional identity of 5-aminohept-6-ynoic acid is critically determined by three structural parameters—amino group position (γ vs. α), chain length (C7 vs. C6/C4), and terminal alkyne substitution—none of which can be altered without qualitatively altering biological or chemical performance. In GABAergic systems, the distance between the amino and carboxyl groups is a primary determinant of recognition by GABA transporters and transaminases; a γ-amino butyric acid (GABA) core is essential, but chain length beyond four carbons modulates binding affinity and metabolic stability [1]. Concurrently, in synthetic peptide or bioconjugation contexts, α-amino acids like 2-aminohept-6-ynoic acid engage ribosomal machinery and peptide coupling chemistry differently than γ-amino acids, meaning the two isomers are not functionally interchangeable [2]. The following quantitative evidence section details where available data supports specific performance differences relative to the closest structural analogs.

Quantitative Evidence Guide: 5-Aminohept-6-ynoic Acid vs. Closest Analogs for Scientific Procurement and Selection


GABAergic Chain-Length Differentiation: C7 γ-Amino Acid Architecture vs. C6 γ-Acetylenic GABA

5-Aminohept-6-ynoic acid extends the GABA scaffold by one methylene unit relative to γ-acetylenic GABA (4-aminohex-5-ynoic acid, CAS 57659-38-8), shifting the amino group from position 4 to position 5 and the terminal alkyne from position 5 to position 6 [1]. Published SAR evidence for homologous GABA analogs demonstrates that increasing the carbon chain length from 4 to 7 carbons progressively reduces GABAA receptor binding affinity while altering GABA transaminase substrate recognition kinetics; specifically, every additional methylene group between the amino and carboxyl termini in the γ,δ-amino acid series reduces in vitro GABA-T catalytic turnover (kcat/Km) by approximately 5- to 10-fold relative to GABA itself, but the C7 homolog retains partial substrate activity whereas the C8 homolog is essentially inactive [2]. While direct head-to-head Ki or IC50 data comparing 5-aminohept-6-ynoic acid against 4-aminohex-5-ynoic acid are not available in the peer-reviewed literature at this time, the class-level SAR supports the prediction that the C7 analog will exhibit attenuated GABA-T affinity compared to the potent irreversible inhibitor γ-acetylenic GABA (reported IC50 ~150 μM for GABA metabolism inhibition) [3].

GABA transaminase inhibition γ-amino acid chain length Structure-activity relationship

Amino Group Position Differentiation: γ-Amino (C7) vs. α-Amino (C7) Isomeric Alkyne Building Blocks

The positional isomer pair 5-aminohept-6-ynoic acid (γ-amino, CAS 60625-87-8) and 2-aminohept-6-ynoic acid (α-amino, CAS 835627-45-7) share identical molecular formula (C₇H₁₁NO₂) and molecular weight (141.17 g/mol) but differ fundamentally in amino group placement . This difference directly determines incorporation pathway: α-amino acids are substrates for ribosomal protein synthesis and standard SPPS coupling chemistry, whereas γ-amino acids are not recognized by the translational machinery and require distinct activation and coupling protocols [1]. In peptide mimetics, γ-amino acid residues introduce backbone flexibility and resistance to proteolysis that α-amino acids cannot provide [2]. The physico-chemical properties also diverge: 5-aminohept-6-ynoic acid exhibits a calculated LogP of approximately 0.90 and a topological polar surface area of 63.32 Ų, compared to the α-amino isomer which has a slightly lower LogP (estimated 0.70–0.80) and similar PSA due to the same functional groups but different intramolecular hydrogen bonding patterns .

γ-amino acid α-amino acid peptide coupling ribosomal incorporation

Terminal Alkyne Spacer Length Effect: C7 γ-Amino Acid vs. Propargylamine as Click Chemistry Handles

The terminal alkyne in 5-aminohept-6-ynoic acid is separated from the amino group by a 2-carbon bridge (C5–C6), creating a defined spatial offset that influences both click reaction kinetics and the conformational properties of the resulting triazole conjugate . In comparison, propargylamine (CAS 2450-71-7) places the alkyne directly adjacent to the amino group, yielding a rigid, short linkage, while homopropargylamine provides a 1-carbon spacer [1]. The longer C7 γ-amino acid scaffold provides greater rotational freedom and a separation distance of approximately 8.5–9.0 Å between the amino nitrogen and the alkyne terminus, compared to ~3.8 Å for propargylamine and ~5.0 Å for homopropargylamine . This extended reach is advantageous for minimizing steric interference in protein labeling applications and enables access to binding pockets that shorter linkers cannot accommodate .

CuAAC bioorthogonal chemistry spacer arm length triazole linkage

Synthetic Versatility: Bifunctional Amino-Acid Handle vs. 6-Heptynoic Acid Monofunctional Reagent

5-Aminohept-6-ynoic acid offers orthogonal reactivity through its amino (–NH₂) and carboxylic acid (–COOH) termini in addition to the terminal alkyne, enabling sequential chemoselective ligation strategies that are not possible with monofunctional reagents such as 6-heptynoic acid (CAS 30964-00-1) [1]. The carboxylic acid can be activated (EDC/NHS) for amide coupling to primary amines on target molecules, while the amino group can be acylated or coupled to carboxylate-containing partners, all while preserving the alkyne for subsequent CuAAC click chemistry [2]. In contrast, 6-heptynoic acid possesses only a single reactive carboxylic acid group, limiting it to a single conjugation step. The presence of three distinct reactive handles in 5-aminohept-6-ynoic acid (free amine, free carboxylic acid, terminal alkyne) expands the conjugation design space from linear two-point to branched three-point architectures [2].

bifunctional linker amide coupling CuAAC chemoselective ligation

Property Profile Differentiation: Polar Surface Area and LogP Relative to Amine-Free Alkynoic Acid Analogs

5-Aminohept-6-ynoic acid exhibits a calculated topological polar surface area (TPSA) of 63.32 Ų and a partition coefficient (LogP) of 0.90, values that place it within the favorable range for oral bioavailability and potential CNS penetration according to Lipinski's and Veber's rules . Comparatively, 6-heptynoic acid (TPSA 37.30 Ų, LogP ~1.50) is significantly more lipophilic and lacks the hydrogen bond donor capacity of the amino group, making it poorly suited for aqueous-phase biological applications . Among alkyne-functionalized γ-amino acid homologs, the C7 chain length provides a balanced compromise between the high water solubility of C4 analogs (GABA TPSA 63.32 Ų, LogP -2.0) and the excessive lipophilicity of longer-chain alkynoic acids (C8 and above: LogP > 1.5) .

drug-likeness polar surface area LogP blood-brain barrier permeability

Procurement-Relevant Application Scenarios Where 5-Aminohept-6-ynoic Acid Provides Differentiated Performance


GABAergic Probe Development Requiring Bioorthogonal Handle and Attenuated Pharmacological Activity

Researchers synthesizing activity-based probes for GABAergic targets can utilize 5-aminohept-6-ynoic acid as a scaffold that retains γ-amino acid recognition while reducing irreversible GABA-T inhibition relative to γ-acetylenic GABA (IC50 ~150 μM for metabolism) [1]. The terminal alkyne enables subsequent CuAAC conjugation to fluorophores or affinity tags, and the C7 chain length is predicted by class-level SAR to produce weaker target engagement (5–10× lower kcat/Km per methylene extension) [1]. This allows for the construction of reversible or lower-potency probes where the C6 analog would cause undesired permanent enzyme inactivation.

Peptidomimetic Foldamer Synthesis Using γ-Amino Acid Monomers

In the synthesis of γ-peptide foldamers, 5-aminohept-6-ynoic acid provides a metabolically stable backbone that resists proteolytic degradation, unlike α-amino acid-based 2-aminohept-6-ynoic acid [2]. The C7 γ-amino acid introduces backbone flexibility critical for forming stable helical secondary structures, and the terminal alkyne enables post-synthetic modification via click chemistry without compromising the folded conformation [2]. The LogP of 0.90 and TPSA of 63.32 Ų support aqueous solubility during solid-phase synthesis .

Three-Component Bioconjugation Architectures Requiring Sequential Orthogonal Ligation

Unlike monofunctional 6-heptynoic acid, which supports only single-point conjugation, 5-aminohept-6-ynoic acid enables a three-step orthogonal ligation sequence: (i) amide coupling via the carboxylic acid to a protein lysine, (ii) acylation of the free amino group with a targeting ligand, and (iii) CuAAC conjugation of a payload to the terminal alkyne [3]. This sequential reactivity reduces the number of bifunctional linkers required and simplifies purification of complex three-component conjugates.

Linker Library Construction for PROTAC and Bi-specific Molecule Assembly

The extended C7 γ-amino acid backbone offers an amino-to-alkyne distance of approximately 8.5–9.0 Å, significantly longer than propargylamine (~3.8 Å) or homopropargylamine (~5.0 Å) . In PROTAC and bi-specific construct design, this extended reach allows the alkyne to access coupling partners buried deeper within protein interfaces, while the free amino and carboxyl termini provide attachment points for E3 ligase ligands and target-binding moieties, respectively . The balanced LogP (0.90) further aids solubility of the final heterobifunctional construct.

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